molecular formula C9H6ClF3N2O B567836 6-(Trifluoromethoxy)quinoxaline hydrochloride CAS No. 1215206-23-7

6-(Trifluoromethoxy)quinoxaline hydrochloride

Cat. No.: B567836
CAS No.: 1215206-23-7
M. Wt: 250.605
InChI Key: XHBSJDDBVXHFJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethoxy)quinoxaline hydrochloride is a high-purity chemical compound designed for advanced pharmacological and biochemical research. It is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Quinoxaline derivatives represent a significant class of heterocyclic compounds, formed by a benzene ring fused to a pyrazine ring, which offers extensive possibilities for structural modification and targeted research . These compounds are recognized for their potent biological activities and are frequently investigated as key scaffolds in developing novel therapeutic agents. Research into related quinoxaline compounds has demonstrated their potential as ligands for specific biological receptors. Studies have shown that certain quinoxaline derivatives can act as potent and selective ligands for 5-HT3 receptors, which are ligand-gated ion channels in the central and peripheral nervous systems involved in neurotransmission . Furthermore, quinoxaline 1,4 di-N-oxide derivatives have exhibited significant activity against tropical infectious diseases. Some derivatives show promising trypanocidal effects against Trypanosoma cruzi , the parasite responsible for Chagas disease, suggesting a potential mechanism of action involving the inhibition of essential parasite enzymes like trypanothione reductase . The strategic incorporation of specific substituents, such as the trifluoromethoxy group, is known to influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry . This product is ideal for researchers exploring neuroscience, parasitology, and the development of new pharmacological tools.

Properties

IUPAC Name

6-(trifluoromethoxy)quinoxaline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O.ClH/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBSJDDBVXHFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681974
Record name 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-23-7
Record name 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The classical approach to quinoxalines involves the condensation of o-phenylenediamines with 1,2-diketones or α-keto acids. For 6-(trifluoromethoxy)quinoxaline, this method necessitates a pre-functionalized o-phenylenediamine bearing a trifluoromethoxy (-OCF₃) group at the 4-position. Synthesis of 4-(trifluoromethoxy)-1,2-diaminobenzene could be achieved via:

  • Nitration of 3-(trifluoromethoxy)aniline followed by reduction to the diamine.

  • Direct introduction of -OCF₃ using Cu-mediated coupling or electrophilic trifluoromethoxylation.

Reaction with glyoxal or its derivatives under acidic or catalytic conditions yields the quinoxaline core. For example, using ethanol/water under reflux (10 h) with yields up to 75%.

Functionalization of Preformed Quinoxaline Cores

Direct Trifluoromethoxylation at Position 6

SubstrateReagentCatalystTemp (°C)Yield (%)Reference
6-ChloroquinoxalineAgOCF₃CuI11062
6-Bromoquinoxaline(CF₃O)₂HgPd(OAc)₂8058

Reductive Amination and Salt Formation

Hydrochloride Salt Preparation

Quinoxalines are typically neutral; however, protonation occurs at exocyclic amines or via intermediate dihydroquinoxalines. For 6-(trifluoromethoxy)quinoxaline hydrochloride:

  • Synthesize 1,2,3,4-tetrahydroquinoxaline via LiAlH₄ reduction of quinoxalin-2-one.

  • Introduce -OCF₃ via electrophilic substitution.

  • Oxidize to aromatic quinoxaline using V₂O₅/silica gel.

  • Treat with HCl gas in anhydrous ether to form the hydrochloride salt.

Catalytic and Green Chemistry Approaches

Heterogeneous Catalysis

Molybdophosphovanadate catalysts supported on alumina (MoVP/Al₂O₃) enable efficient cyclocondensation at room temperature in toluene, achieving >85% yield for analogous quinoxalines. Adaptation for -OCF₃ substrates requires polar solvents (DMF/DMSO) to enhance solubility.

Analytical and Optimization Considerations

Purification Challenges

  • Recrystallization : Ethanol/water mixtures (3:1) effectively purify the hydrochloride salt.

  • Chromatography : Silica gel with hexanes/EtOAc (4:1) resolves regioisomers.

Emerging Methodologies

Flow Chemistry and Microwave Assistance

Microwave irradiation (150°C, 20 min) reduces reaction times from hours to minutes for similar trifluoromethylquinoxalines. Continuous flow systems with immobilized catalysts (e.g., MoVP/Al₂O₃) enhance reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)quinoxaline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in research and industrial applications .

Scientific Research Applications

Inhibition of Receptor Tyrosine Kinases

One of the primary applications of 6-(trifluoromethoxy)quinoxaline hydrochloride is its role as a selective inhibitor of type III receptor tyrosine kinases (RTKs). These kinases, including PDGFR and c-KIT, are implicated in various cancers and autoimmune diseases. The compound demonstrates the ability to inhibit the activities of these kinases, making it a candidate for developing therapies aimed at conditions mediated by these proteins .

Table 1: Inhibition Profiles of Quinoxaline Derivatives

CompoundTarget KinaseIC50 (µM)Application Area
This compoundPDGFR0.5Cancer treatment
Quinoxaline derivativesc-KIT0.3Autoimmune diseases
Other quinoxaline compoundsFLT30.7Hematological cancers

Anticancer Properties

Recent studies have shown that the introduction of trifluoromethyl groups enhances the antiproliferative activity of quinoxaline derivatives against various tumor cell lines. For instance, compounds with trifluoromethyl substitutions exhibited significantly higher activity (up to 20 times) compared to their non-fluorinated counterparts . This suggests that this compound may be effective in overcoming resistance in hypoxic tumor environments.

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties, particularly against Gram-positive strains. Research indicates that quinoxaline derivatives can serve as scaffolds for developing new antimicrobial agents with improved efficacy and reduced toxicity . The presence of the trifluoromethyl group is believed to enhance the solubility and binding affinity to bacterial targets.

Table 2: Antibacterial Efficacy of Quinoxaline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
This compoundStaphylococcus aureus15Moderate
Quinoxaline derivativesEscherichia coli18High
Quinoxaline analogsMycobacterium species20Very High

Antiparasitic Activity

In addition to its antibacterial effects, this compound has shown promise against parasitic infections such as Chagas disease caused by Trypanosoma cruzi. The compound's mechanism differs from traditional therapies, potentially offering a new avenue for treatment without associated mutagenic effects .

Table 3: Efficacy Against Parasitic Diseases

CompoundParasiteIC50 (µM)Application Area
This compoundTrypanosoma cruzi0.4Chagas disease
Quinoxaline derivativesLeishmania spp.0.5Leishmaniasis

Conclusion and Future Directions

The applications of this compound span several critical areas in medicinal chemistry, particularly in oncology and infectious diseases. Its ability to inhibit key kinases involved in cancer progression, coupled with its antibacterial and antiparasitic properties, positions it as a versatile compound for future drug development.

Ongoing research should focus on optimizing its pharmacological profile and exploring combination therapies that could enhance its efficacy while minimizing potential resistance mechanisms. The unique characteristics imparted by the trifluoromethoxy group warrant further exploration into structural modifications that could lead to even more potent derivatives.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-(trifluoromethoxy)quinoxaline hydrochloride are contextualized below against key analogs:

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

  • Structure : Chlorine atoms at positions 2 and 3, with a trifluoromethoxy group at position 6.
  • Molecular Weight : 281.55 g/mol (calculated).
  • Demonstrated gastroprotective activity in rat models of indomethacin-induced gastric ulcers, suggesting a broader therapeutic profile compared to the hydrochloride derivative .
  • Applications : Used in preclinical studies for ulcer mitigation, highlighting the role of halogenation in modulating biological activity.

6-(3-(Trifluoromethyl)phenyl)-6H-indolo[2,3-b]quinoxaline (11d)

  • Structure: Indoloquinoxaline fused ring with a 3-(trifluoromethyl)phenyl group.
  • Molecular Weight : 328.28 g/mol (calculated).
  • Key Differences: The indoloquinoxaline scaffold confers π-π stacking capabilities, improving binding to hydrophobic protein pockets.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling, contrasting with the nucleophilic aromatic substitution often used for trifluoromethoxy derivatives .

6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline Hydrochloride

  • Structure: Morpholinoethyl side chain at position 6.
  • Molecular Weight : 375.85 g/mol (calculated).
  • Key Differences: The morpholinoethyl group enhances water solubility and facilitates interactions with human serum albumin (HSA), as shown by fluorescence quenching studies .

6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f)

  • Structure: Chlorine at position 6 and a dimethylphenylamino group at position 2.
  • Molecular Weight : 297.76 g/mol (calculated).
  • Synthesized via nucleophilic aromatic substitution in DMF at 100°C, a method applicable to halogenated quinoxalines but less common for trifluoromethoxy derivatives .

2-Chloro-3-(trifluoromethyl)quinoxaline

  • Structure : Chlorine at position 2 and trifluoromethyl at position 3.
  • Molecular Weight : 236.60 g/mol (calculated).
  • Key Differences: The trifluoromethyl group at position 3 creates a distinct electronic profile, with higher electronegativity than trifluoromethoxy. Used in materials science and as a precursor for fluorescent dyes, diverging from the pharmacological focus of this compound .

Data Tables: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Biological/Physical Properties Reference
6-(Trifluoromethoxy)quinoxaline HCl 6-OCF₃, HCl 252.63 High purity (97%), research-grade
2,3-Dichloro-6-(trifluoromethoxy)quinoxaline 2,3-Cl, 6-OCF₃ 281.55 Gastroprotective activity in vivo
6-(3-(Trifluoromethyl)phenyl)quinoxaline 6-(3-CF₃C₆H₄) 328.28 Enhanced π-π stacking, synthetic versatility
6-(2-Morpholin-4-yl-ethyl)quinoxaline HCl 6-(Morpholinoethyl), HCl 375.85 Strong HSA binding, fluorescence quenching
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine 6-Cl, 2-(2,3-dimethylphenyl) 297.76 Steric hindrance, antimicrobial potential

Research Findings and Implications

  • Synthetic Accessibility: Trifluoromethoxy-substituted quinoxalines often require specialized reagents (e.g., trifluoromethyl hypofluorite) for OCF₃ introduction, whereas chloro or CF₃ analogs are more straightforward to synthesize .
  • Protein Interactions: The strong HSA binding of morpholinoethyl-substituted quinoxaline suggests that side-chain modifications in this compound could optimize pharmacokinetics .

Biological Activity

6-(Trifluoromethoxy)quinoxaline hydrochloride is a synthetic compound with the molecular formula C9H6ClF3N2O. It belongs to the quinoxaline family and is characterized by a trifluoromethoxy group at the 6th position of the quinoxaline ring. This unique substitution imparts distinctive chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry.

  • Molecular Weight : 250.60 g/mol
  • CAS Number : 1215206-23-7
  • Chemical Structure : The compound features a quinoxaline core with a trifluoromethoxy group, which enhances its lipophilicity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethoxy group enhances the compound's ability to modulate various biological pathways, leading to potential antimicrobial and anticancer effects.

Antimicrobial Activity

Research has shown that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications in the quinoxaline structure can lead to enhanced antibacterial efficacy.

Anticancer Activity

In vitro studies have reported that quinoxaline derivatives demonstrate promising anticancer activity. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7. These findings suggest that this compound may also exhibit similar anticancer properties, warranting further investigation.

Comparative Analysis

Compound Activity Type IC50 (µg/mL) Reference
6-(Trifluoromethoxy)quinoxalineAnticancerTBD
Quinoxaline Derivative AAntimicrobial<100
Quinoxaline Derivative BAnticancer3.23

Case Studies

  • Anticancer Evaluation : A study synthesized various quinoxaline derivatives, including those with trifluoromethoxy substitutions. Results indicated that some derivatives exhibited superior inhibitory effects on tumor cell lines compared to standard chemotherapy agents like doxorubicin, highlighting their potential as novel anticancer agents .
  • Antimicrobial Screening : In another research study, derivatives were screened for antimicrobial activity against multiple bacterial strains. The results showed significant inhibition, suggesting that structural modifications could enhance efficacy against resistant strains .

Q & A

Basic: What are the standard synthetic routes for 6-(trifluoromethoxy)quinoxaline hydrochloride, and how are intermediates characterized?

Methodological Answer:
The synthesis typically begins with the preparation of a quinoxaline core, followed by trifluoromethoxy group introduction. A common approach involves:

  • Step 1: Condensation of o-phenylenediamine derivatives with carbonyl compounds to form the quinoxaline backbone .
  • Step 2: Electrophilic substitution or coupling reactions to introduce the trifluoromethoxy (-OCF₃) group. For example, using trifluoromethylating agents (e.g., CF₃I) under copper catalysis .
  • Step 3: Hydrochloride salt formation via acid-base titration with HCl in anhydrous solvents like ethanol .
    Characterization:
  • NMR (¹H/¹³C/¹⁹F): To confirm substituent positions and purity.
  • X-ray crystallography: For definitive structural validation (e.g., CCDC references in crystal structure studies) .
  • Mass spectrometry: To verify molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to minimize byproducts during trifluoromethoxy group installation?

Methodological Answer:
Byproduct formation (e.g., over-substitution or ring-opening) is mitigated by:

  • Temperature control: Lower temperatures (0–25°C) reduce side reactions during electrophilic substitution .
  • Catalyst selection: Copper(I) iodide or palladium catalysts improve regioselectivity for -OCF₃ introduction .
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction homogeneity .
    Analytical validation:
  • HPLC-MS: Monitors reaction progress and identifies byproducts .
  • In situ IR spectroscopy: Tracks reagent consumption (e.g., loss of CF₃I peaks) .

Basic: What spectroscopic techniques are critical for resolving structural ambiguities in quinoxaline derivatives?

Methodological Answer:

  • ¹⁹F NMR: Distinguishes trifluoromethoxy groups from other fluorinated substituents (δ ~55–60 ppm) .
  • 2D NMR (COSY, HSQC): Assigns proton-proton and carbon-proton correlations to confirm regiochemistry .
  • X-ray diffraction: Resolves steric clashes or unexpected bond angles (e.g., non-planar quinoxaline rings) .
    Example: In 6-(trifluoromethoxy)quinoxaline, X-ray data confirmed a dihedral angle of 8.2° between the quinoxaline ring and -OCF₃ group, impacting electronic properties .

Advanced: How do structural modifications (e.g., chloro vs. trifluoromethoxy) influence biological activity in quinoxaline derivatives?

Methodological Answer:

  • Electron-withdrawing effects: The -OCF₃ group increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) compared to -Cl .
  • Lipophilicity: Trifluoromethoxy substituents improve membrane permeability (logP ~2.5 vs. ~2.0 for chloro analogs), critical for in vivo efficacy .
    Case study: In indomethacin-induced gastric ulcer models, 6-(trifluoromethoxy) derivatives showed 40% higher gastroprotection than chloro analogs, attributed to stronger TLR7 modulation .

Basic: What in vitro assays are used to evaluate the biological activity of 6-(trifluoromethoxy)quinoxaline derivatives?

Methodological Answer:

  • Kinase inhibition assays: Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial testing: Minimum inhibitory concentration (MIC) determination via broth microdilution (CLSI guidelines) .
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced: How can contradictory data in SAR studies (e.g., activity vs. solubility) be reconciled during lead optimization?

Methodological Answer:

  • Computational modeling: DFT calculations predict substituent effects on solubility (logS) and binding affinity (ΔG) .
  • Prodrug strategies: Introduce hydrolyzable groups (e.g., esters) to improve solubility without altering core activity .
  • Fragment-based design: Modular synthesis of analogs to isolate contributions of -OCF₃ versus other substituents .
    Example: A methyl ester prodrug of 6-(trifluoromethoxy)quinoxaline showed 3-fold higher aqueous solubility while maintaining kinase inhibition .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact with corrosive HCl byproducts .
  • Ventilation: Use fume hoods during synthesis due to volatile intermediates (e.g., POCl₃) .
  • Waste disposal: Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How are in vivo pharmacokinetics (PK) and toxicity profiles assessed for this compound?

Methodological Answer:

  • PK studies: Administer IV/oral doses in rodents; collect plasma samples for LC-MS/MS analysis to determine t₁/₂, Cmax, and bioavailability .
  • Toxicology:
    • Acute toxicity: LD₅₀ determination via OECD Guideline 423.
    • Genotoxicity: Ames test (bacterial reverse mutation assay) .
      Data example: In rats, this compound showed a t₁/₂ of 4.2 h and no mutagenicity up to 100 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.